molecular formula C24H27N3O4 B12188390 1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one

Cat. No.: B12188390
M. Wt: 421.5 g/mol
InChI Key: DYSXSVQIJJQLPL-UHFFFAOYSA-N
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Description

1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is a complex organic compound that features a combination of indole and piperazine moieties. The indole nucleus is known for its presence in various bioactive compounds, while the piperazine ring is a common structural motif in medicinal chemistry. This compound is of interest due to its potential biological activities and applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one typically involves multiple steps. One common approach is the Michael addition of N-heterocycles to chalcones. This method uses ionic organic solids, such as 1,3-bis(carboxymethyl)imidazolium chloride, as catalysts . The reaction conditions are optimized to achieve moderate yields, considering the retro-Michael reaction that can occur .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry and sustainable synthesis are often applied to optimize the production process. This includes the use of environmentally friendly solvents and catalysts to minimize waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can be used to modify the functional groups present in the compound.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur, particularly at the indole and piperazine rings.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while substitution reactions can introduce new functional groups such as halogens or alkyl groups.

Scientific Research Applications

1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one involves its interaction with various molecular targets and pathways. The indole nucleus is known to bind with high affinity to multiple receptors, which can lead to a range of biological effects . The piperazine ring can also interact with various enzymes and proteins, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-{4-[(3,4-dimethoxyphenyl)carbonyl]piperazin-1-yl}-3-(1H-indol-3-yl)propan-1-one is unique due to its combination of indole and piperazine moieties, which confer a range of potential biological activities. The specific arrangement of functional groups allows for diverse chemical reactivity and interactions with biological targets, making it a valuable compound for scientific research.

Properties

Molecular Formula

C24H27N3O4

Molecular Weight

421.5 g/mol

IUPAC Name

1-[4-(3,4-dimethoxybenzoyl)piperazin-1-yl]-3-(1H-indol-3-yl)propan-1-one

InChI

InChI=1S/C24H27N3O4/c1-30-21-9-7-17(15-22(21)31-2)24(29)27-13-11-26(12-14-27)23(28)10-8-18-16-25-20-6-4-3-5-19(18)20/h3-7,9,15-16,25H,8,10-14H2,1-2H3

InChI Key

DYSXSVQIJJQLPL-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)N2CCN(CC2)C(=O)CCC3=CNC4=CC=CC=C43)OC

Origin of Product

United States

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